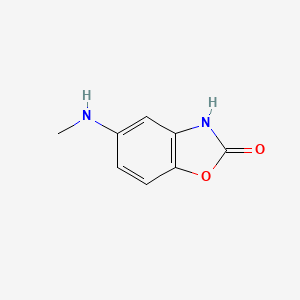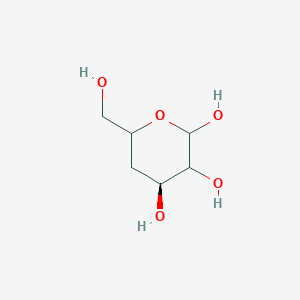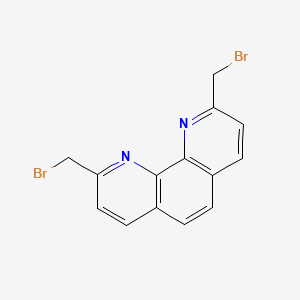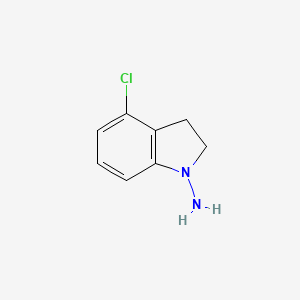
1H-Indol-1-amine,4-chloro-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol-1-amine,4-chloro-2,3-dihydro- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound 1H-Indol-1-amine,4-chloro-2,3-dihydro- is characterized by the presence of a chlorine atom at the 4th position and a dihydroindole structure, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Die Synthese von 1H-Indol-1-amin, 4-Chlor-2,3-dihydro- kann über verschiedene Syntheserouten erfolgen. Eine gängige Methode ist die Fischer-Indol-Synthese, bei der Phenylhydrazinhydrochlorid mit Cyclohexanon in Gegenwart eines sauren Katalysators wie Methansulfonsäure unter Rückflussbedingungen reagiert . Diese Reaktion liefert das gewünschte Indolderivat in guter Ausbeute. Industrielle Produktionsverfahren können ähnliche Syntheserouten beinhalten, die jedoch für die großtechnische Produktion optimiert sind und eine hohe Ausbeute und Reinheit gewährleisten.
Analyse Chemischer Reaktionen
1H-Indol-1-amin, 4-Chlor-2,3-dihydro- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in gesättigtere Derivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des elektronenreichen Charakters des Indolrings üblich.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise Halogenierung zusätzliche Halogenatome in den Indolring einführen, während Nitrierung Nitrogruppen einführen kann.
Wissenschaftliche Forschungsanwendungen
1H-Indol-1-amin, 4-Chlor-2,3-dihydro- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 1H-Indol-1-amin, 4-Chlor-2,3-dihydro- beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren, was zu biologischen Wirkungen führt. Zum Beispiel kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt . Die genauen molekularen Zielstrukturen und Signalwege hängen vom jeweiligen biologischen Kontext und der Struktur der Verbindung ab.
Wirkmechanismus
The mechanism of action of 1H-Indol-1-amine,4-chloro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1H-Indol-1-amin, 4-Chlor-2,3-dihydro- kann mit anderen ähnlichen Indolderivaten verglichen werden:
1H-Indol-3-carbaldehyd: Diese Verbindung hat eine Formylgruppe an der 3. Position, die eine andere chemische Reaktivität und biologische Aktivität verleiht.
1H-Indol-2-carbonsäure: Das Vorhandensein einer Carboxylgruppe an der 2. Position macht diese Verbindung saurer und beeinflusst ihre Löslichkeit und Reaktivität.
1H-Indol-3-essigsäure: Diese Verbindung ist ein Pflanzenhormon und hat im Vergleich zu 1H-Indol-1-amin, 4-Chlor-2,3-dihydro- unterschiedliche biologische Funktionen.
Die Einzigartigkeit von 1H-Indol-1-amin, 4-Chlor-2,3-dihydro- liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein des Chloratoms, das seine chemischen und biologischen Eigenschaften beeinflusst.
Eigenschaften
Molekularformel |
C8H9ClN2 |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
4-chloro-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-3H,4-5,10H2 |
InChI-Schlüssel |
IPXSTUAVYOBPIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C(=CC=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
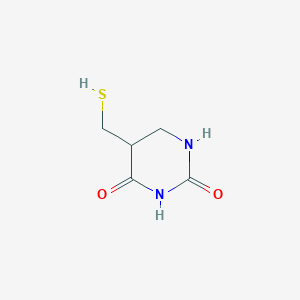
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
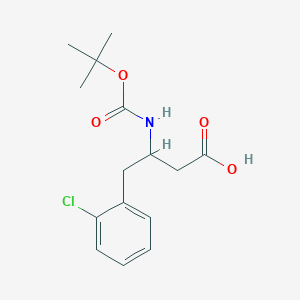
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
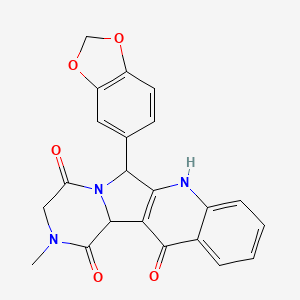

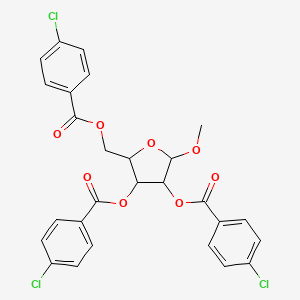
![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
